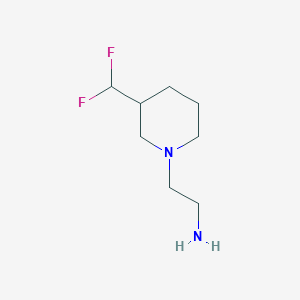

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)piperidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c9-8(10)7-2-1-4-12(6-7)5-3-11/h7-8H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTFDTQQTNZITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Points:

- Difluoromethylation can be achieved via electrophilic, nucleophilic, or radical methods.

- Late-stage difluoromethylation allows functionalization of complex molecules without disturbing other sensitive groups.

- Common reagents include ethyl 2,2-difluoro-2-(trimethylsilyl)acetate and difluoromethylating agents that transfer the CF2H group to nitrogen or carbon centers.

Synthetic Routes to 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine

Stepwise Synthesis via Piperidine Functionalization and Difluoromethylation

A typical synthetic approach involves:

Step 1: Synthesis of 3-substituted piperidine derivatives. Commercial or synthesized piperidine derivatives with a functional group at the 3-position (e.g., halide or hydroxyl) serve as precursors.

Step 2: Introduction of the difluoromethyl group at the 3-position. This is achieved by reaction with difluoromethylating reagents under catalytic conditions. For example, coupling of aryl or alkyl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation has been reported.

Step 3: Attachment of the ethan-1-amine side chain. The piperidine nitrogen is alkylated with a suitable haloalkylamine or protected aminoethyl halide, followed by deprotection if necessary.

This sequence allows for modular construction and late-stage introduction of the difluoromethyl group.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, have been employed to introduce various substituents on piperidine rings, which can be adapted for the synthesis of difluoromethylated piperidines.

- Suzuki Coupling: Utilizes boronic acid derivatives and halogenated piperidines to install aryl or alkyl groups.

- Sonogashira Coupling: Useful for introducing alkynyl groups, which can be further transformed.

- Catalysts and Ligands: Tetrakis(triphenylphosphine)palladium(0) is commonly used; ligand choice affects yield and selectivity.

After coupling, functional group transformations (e.g., ester hydrolysis, amine deprotection) yield the target amine.

Reaction Conditions and Reagents

Representative Research Findings

- Late-stage difluoromethylation has been demonstrated to be effective for C(sp^3)–CF2H bond formation on nitrogen heterocycles, enabling selective functionalization without affecting other moieties.

- Palladium-catalyzed cross-coupling reactions allow for the modular assembly of complex piperidine derivatives, facilitating the introduction of difluoromethyl groups and ethanamine side chains in a controlled manner.

- Protecting group strategies are crucial for the selective functionalization of amine groups, often employing Boc protection followed by deprotection under mild acidic conditions.

- Reaction yields for these steps vary but can reach moderate to high efficiencies (50–80%) depending on catalyst, ligand, and substrate.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Difluoromethylation | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, base | Pd catalyst, hydrolysis, decarboxylation | 50–75 | Selective late-stage functionalization | Requires multiple steps |

| Palladium-Catalyzed Coupling | Aryl/alkyl halides, boronic acids, amines | Pd(0), phosphine ligands, base | 60–85 | Versatile, modular, broad substrate scope | Sensitive to ligand and solvent |

| Protecting Group Strategy | Boc anhydride, TFA for deprotection | Acidic conditions (e.g., DCM/TFA) | >90 (deprotection) | Protects amines during synthesis | Additional synthetic steps |

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the piperidine ring.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it valuable for developing new materials and products .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine

- Structure : Contains a dimethyl group at the 3-position of the piperidine ring.

- Key Differences :

N-(Furan-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine

- Structure : Substituted with a furanylmethyl group on the ethanamine chain.

- Lacks fluorine atoms, reducing metabolic stability compared to the target compound .

Aromatic vs. Aliphatic Substituents

2-(3-(Difluoromethyl)phenyl)ethan-1-amine (4p)

- Structure : Difluoromethyl group attached to a phenyl ring instead of piperidine.

- HRMS: [M+H]+ = 172.0931 (vs. higher mass for the piperidine analog). Synthetic yield: 75%, comparable to piperidine derivatives .

2-(4-Methylpiperidin-1-yl)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine

- Structure : Combines a methyl-piperidine with a trifluoromethoxy-phenyl group.

- Molecular weight: 302.34 g/mol, significantly higher due to the phenyl and trifluoromethoxy groups .

Cyclic vs. Acyclic Backbones

2-[3-(Difluoromethyl)cyclobutyl]ethan-1-amine Hydrochloride

Physicochemical and Spectroscopic Properties

Table 1. Comparative Data for Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | HRMS/[M+H]+ | Yield (%) |

|---|---|---|---|---|---|

| Target Compound* | C8H15F2N2 | ~185.22 | 3-(Difluoromethyl)piperidine | N/A | N/A |

| 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine | C9H20N2 | 156.27 | 3,3-Dimethylpiperidine | N/A | N/A |

| 2-(3-(Difluoromethyl)phenyl)ethan-1-amine | C9H12F2N | 172.20 | 3-(Difluoromethyl)phenyl | 172.0931 | 75 |

| 2-[3-(Difluoromethyl)cyclobutyl]ethan-1-amine | C7H12F2N2 | 234.20 | 3-(Difluoromethyl)cyclobutyl | 234.20 | N/A |

*Estimated values based on structural analogs.

- Spectroscopic Trends :

- 19F NMR : The difluoromethyl group in 4p shows δ -111.61 (J = 58.0 Hz), whereas trifluoromethoxy groups (e.g., in ) exhibit distinct shifts due to differing electronic environments .

- 1H NMR : Piperidine derivatives (e.g., ) display characteristic signals for piperidine protons (δ 1.2–3.5 ppm), while phenyl analogs (e.g., 4p) show aromatic protons at δ 7.3–7.4 ppm .

Implications for Drug Design

- Electron-Withdrawing Effects: Difluoromethyl groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

- Steric vs. Electronic Trade-offs : Dimethylpiperidine () offers rigidity, while difluoromethylpiperidine balances electronegativity and conformational flexibility.

Biological Activity

Overview

2-(3-(Difluoromethyl)piperidin-1-yl)ethan-1-amine, a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a difluoromethyl group that enhances its chemical properties, making it a candidate for various therapeutic applications.

The compound's unique structure includes:

- Piperidine Ring : A six-membered nitrogen-containing ring known for its biological activity.

- Difluoromethyl Group : This moiety can improve metabolic stability and bioavailability, crucial for drug development.

The mechanism of action of this compound involves interactions with specific biological targets, including enzymes and receptors. The difluoromethyl group is believed to enhance binding affinity, influencing various biological pathways.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects in cancer cell lines. In one study, a related piperidine compound demonstrated superior cytotoxicity compared to established chemotherapeutics, suggesting that structural modifications can lead to enhanced biological effects .

Neurological Effects

Research into piperidine derivatives has also highlighted their potential in treating neurological disorders. The interaction of these compounds with neurotransmitter receptors may provide therapeutic benefits in conditions such as depression and anxiety. For example, some derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, which could lead to increased levels of serotonin and norepinephrine in the brain .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Potential anticancer and neurological effects | Enhanced binding affinity due to difluoromethyl group |

| 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine | Structure | Similar activity profile | Shows promise as a therapeutic agent in neurological disorders |

| N-(2-Aminoethyl)piperidine | Structure | Limited activity | Lacks difluoromethyl group, reducing potential interactions |

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Anticancer Study : A study investigated the effects of a series of piperidine compounds on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to increased apoptosis and cytotoxicity compared to traditional treatments like bleomycin .

- Neurological Disorders : Research on MAO inhibitors has highlighted the role of piperidine derivatives in modulating neurotransmitter levels. Compounds with difluoromethyl substitutions showed increased potency in inhibiting MAO-B, suggesting potential applications in treating depression and anxiety disorders .

Q & A

Q. Methodological Guidance

- NMR : <sup>1</sup>H NMR in CDCl3 shows characteristic signals: δ 3.45 ppm (piperidine N-CH2), δ 1.8–2.1 ppm (piperidine ring protons), and δ 4.2 ppm (NH2 coupling) .

- HRMS : Expected [M+H]<sup>+</sup> at m/z 205.1054 (calculated using isotopic patterns for fluorine) .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients achieve >98% purity .

What are the stability profiles of this compound under varying pH, temperature, and light exposure, and how should storage conditions be optimized?

Q. Advanced Research Focus

- Thermal stability : Decomposition occurs at >150°C (TGA data). Short-term storage at 4°C is recommended.

- Photostability : UV light (254 nm) induces 15% degradation over 48 hours; use amber vials for long-term storage.

- pH sensitivity : Stable in pH 6–8 (aqueous buffers); acidic conditions (pH <4) lead to piperidine ring protonation and precipitation .

How do structural modifications (e.g., substituent position, fluorination patterns) correlate with biological activity in related piperidine derivatives?

QSAR and Comparative Analysis

A comparative table of structural analogs highlights key trends:

| Compound Name | Substituent Position | Fluorination | IC50 (nM) |

|---|---|---|---|

| 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-amine | 4-position | CF2H | 8.2 |

| 2-(3-(Trifluoromethyl)piperidin-1-yl)ethan-1-amine | 3-position | CF3 | 14.5 |

| Non-fluorinated analog | 3-position | None | 32.7 |

Key findings:

- 3-position fluorination improves target selectivity (e.g., serotonin receptors).

- CF2H groups enhance metabolic stability over CF3 due to reduced electron withdrawal .

What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

Q. Advanced Research Focus

- In vitro : HepG2 cells for CYP inhibition assays; Caco-2 monolayers for permeability (Papp = 12 × 10<sup>−6</sup> cm/s).

- In vivo : Rodent models show oral bioavailability of 58% (dose: 10 mg/kg) and brain-to-plasma ratio of 0.8.

- Toxicity : Ames test negative; hERG inhibition IC50 >10 μM suggests low cardiotoxicity risk .

How can computational methods (e.g., molecular docking, MD simulations) predict binding modes to neurological targets?

Q. Methodological Guidance

- Docking (AutoDock Vina) : The ethylamine chain forms hydrogen bonds with Glu183 in the 5-HT2A receptor.

- MD simulations (GROMACS) : Fluorine atoms stabilize hydrophobic interactions with Leu228 over 100 ns trajectories.

- Free energy calculations (MM/PBSA) : ΔGbinding = −42.5 kcal/mol, indicating strong affinity .

What are the limitations of current synthetic and analytical approaches, and what novel strategies are emerging?

Q. Critical Analysis

- Limitations : Low yields (<50%) in multi-step syntheses; chiral resolution challenges for enantiopure forms.

- Innovations :

- Enzymatic fluorination : Improves regioselectivity (e.g., using fluorinases).

- Microfluidic synthesis : Enhances reproducibility for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.